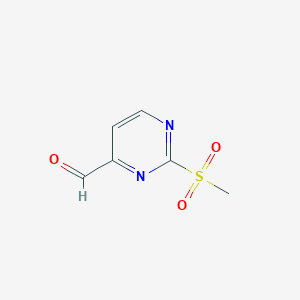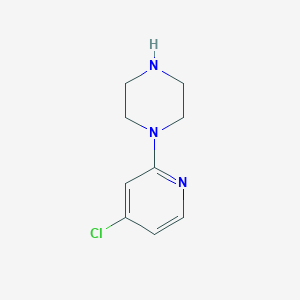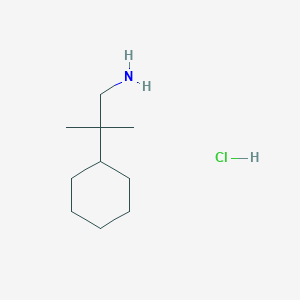
6-Cyclopropylpyridin-2-amine
Vue d'ensemble
Description
6-Cyclopropylpyridin-2-amine is a chemical compound with the molecular formula C8H10N2 . It has an average mass of 134.178 Da and a monoisotopic mass of 134.084396 Da . It is used for scientific research and development .
Molecular Structure Analysis
The molecular structure of 6-Cyclopropylpyridin-2-amine consists of a pyridine ring with an amine group at the 2-position and a cyclopropyl group at the 6-position .Physical And Chemical Properties Analysis
6-Cyclopropylpyridin-2-amine has a molecular formula of C8H10N2, an average mass of 134.178 Da, and a monoisotopic mass of 134.084396 Da .Applications De Recherche Scientifique
Dendrimer Synthesis
“6-Cyclopropylpyridin-2-amine” could potentially be used in the synthesis of dendrimers . Dendrimers are highly branched, star-shaped macromolecules with nanometer-scale dimensions. They are defined by three components: a central core, an interior dendritic structure (the branches), and an exterior surface with functional surface groups . Dendrimers have vast potential applications in the area of electronics, healthcare, pharmaceuticals, biotechnology, engineering products, photonics, drug delivery, catalysis, electronic devices, nanotechnologies, and environmental issues .
Material Science
Polypropyleneimine (PPI) dendrimers, which could potentially be synthesized using “6-Cyclopropylpyridin-2-amine”, have found wide applications in material science . These dendrimers can be used to create materials with unique properties.
Drug Delivery
Dendrimers have been extensively studied for their use in drug delivery systems . The unique structure of dendrimers, which includes a central core, branching interior architecture, and functional surface groups, allows for the encapsulation of drug molecules, enhancing their solubility and bioavailability .
Catalysis
Dendrimers can also be used as catalysts . The active sites of the catalyst can be placed on the surface of the dendrimer or in the interior cavities, allowing for selectivity in the catalytic process .
Nanotechnology
Dendrimers are well-suited for applications in nanotechnology . Their size, shape, and the ability to functionalize their surface make them ideal for use in the creation of nano-devices .
Safety and Hazards
The safety data sheet for 6-Cyclopropylpyridin-2-amine suggests that it should be handled with care. It is recommended to avoid contact with skin and eyes, and to avoid inhalation of vapour or mist . In case of contact, it is advised to wash the affected area with plenty of water and seek medical attention if necessary .
Propriétés
IUPAC Name |
6-cyclopropylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-8-3-1-2-7(10-8)6-4-5-6/h1-3,6H,4-5H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZZJCZQDJRGQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671694 | |
| Record name | 6-Cyclopropylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropylpyridin-2-amine | |
CAS RN |
857292-66-1 | |
| Record name | 6-Cyclopropylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-cyclopropylpyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details















Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1371901.png)
![5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371903.png)
![4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371904.png)
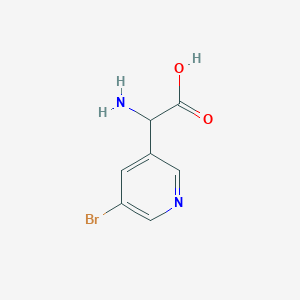
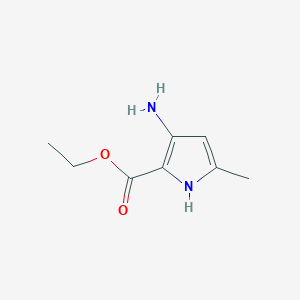

![{1-[(3-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1371910.png)
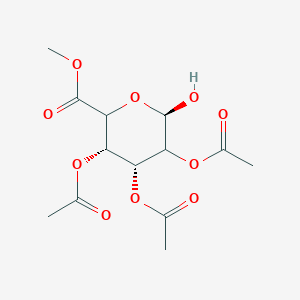
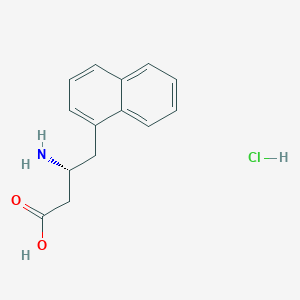
![2-[(2-Chloropyrimidin-4-yl)amino]acetic acid](/img/structure/B1371918.png)
